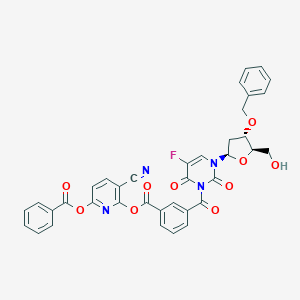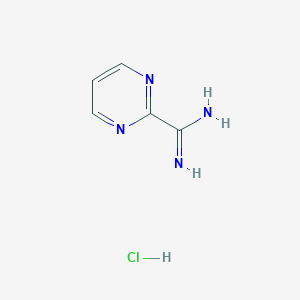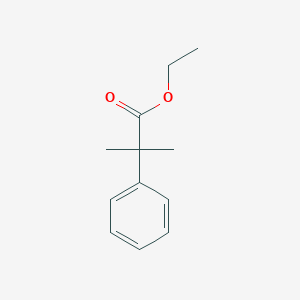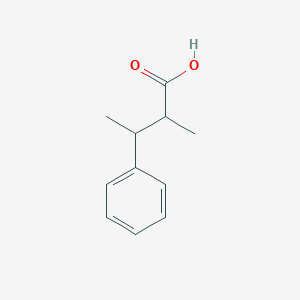
2-Methyl-3-phenylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-3-phenylbutanoic acid (MPB) is a type of synthetic compound that has been the focus of scientific research for many years. It is a derivative of valine, an essential amino acid, and has been studied for its potential applications in various fields, including medicine and pharmacology.
科学研究应用
2-Methyl-3-phenylbutanoic acid has been studied for its potential applications in various fields, including medicine and pharmacology. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.
作用机制
The mechanism of action of 2-Methyl-3-phenylbutanoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory prostaglandins. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to bind to and activate peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor involved in the regulation of lipid metabolism.
生化和生理效应
2-Methyl-3-phenylbutanoic acid has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines and prostaglandins, leading to a reduction in inflammation. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to reduce the levels of triglycerides and cholesterol in the blood, leading to a reduction in the risk of cardiovascular disease.
实验室实验的优点和局限性
One advantage of using 2-Methyl-3-phenylbutanoic acid in lab experiments is that it is a synthetic compound, meaning that it can be easily produced in large quantities. Additionally, 2-Methyl-3-phenylbutanoic acid has been shown to have a number of potential applications, making it a versatile compound for use in various experiments. One limitation of using 2-Methyl-3-phenylbutanoic acid is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.
未来方向
There are many potential future directions for research on 2-Methyl-3-phenylbutanoic acid. One area of research could focus on its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain. Additionally, research could focus on the development of new synthesis methods for 2-Methyl-3-phenylbutanoic acid, as well as the identification of new potential applications for the compound.
合成方法
2-Methyl-3-phenylbutanoic acid can be synthesized through a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to produce 2-Methyl-3-phenylbutanoic acid, while enzymatic synthesis involves the use of enzymes to catalyze the reaction. One common method of chemical synthesis involves the reaction of 2-methyl-3-phenylbutanoyl chloride with sodium valinate.
属性
CAS 编号 |
19731-91-0 |
|---|---|
产品名称 |
2-Methyl-3-phenylbutanoic acid |
分子式 |
C11H14O2 |
分子量 |
178.23 g/mol |
IUPAC 名称 |
2-methyl-3-phenylbutanoic acid |
InChI |
InChI=1S/C11H14O2/c1-8(9(2)11(12)13)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,12,13) |
InChI 键 |
NRYIIIVJCVRSSH-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)C(C)C(=O)O |
规范 SMILES |
CC(C1=CC=CC=C1)C(C)C(=O)O |
Pictograms |
Irritant |
同义词 |
2-METHYL-3-PHENYLBUTYRIC ACID |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




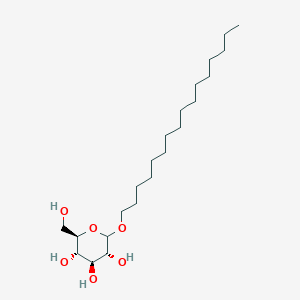



![N-[1-(aminomethyl)propyl]-N,N-dimethylamine](/img/structure/B22886.png)



